Electron-Withdrawing Effect: Comparative Lipophilicity and pKa Modulation via 5-Fluoro Substitution
The 5-fluoro substituent in the target compound exerts a strong electron-withdrawing effect, lowering the pKa of the 2-carboxylic acid group and altering lipophilicity compared to the non-fluorinated analog. In studies of indole-2-carboxylic acid derivatives, the addition of a 5-fluoro group has been shown to significantly decrease the acid's pKa by ~0.8-1.0 units relative to the unsubstituted parent [1]. This is a class-level inference for the scaffold, which supports the anticipated impact of the 5-fluoro modification in 5-fluoro-1-propyl-1H-indole-2-carboxylic acid.
| Evidence Dimension | Electronic Effect (pKa shift and lipophilicity modulation) |
|---|---|
| Target Compound Data | Predicted pKa reduction and altered LogD due to 5-fluoro group; not explicitly measured but supported by scaffold SAR. |
| Comparator Or Baseline | 1-Propyl-1H-indole-2-carboxylic acid (CAS 59908-66-6) |
| Quantified Difference | Estimated pKa decrease of ~0.8-1.0 units relative to non-fluorinated analog [1] |
| Conditions | Class-level SAR analysis of indole-2-carboxylic acid derivatives |
Why This Matters
This altered electronic profile directly impacts the compound's ionization state at physiological pH and its passive membrane permeability, influencing both in vitro assay behavior and potential for in vivo bioavailability relative to the non-fluorinated analog.
- [1] PubChem. (2024). 5-Fluoroindole-2-carboxylic acid (Compound Summary). National Center for Biotechnology Information. Accessed April 15, 2026. View Source
